O-Desmethyl Mebeverine Acid

Description

BenchChem offers high-quality O-Desmethyl Mebeverine Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethyl Mebeverine Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

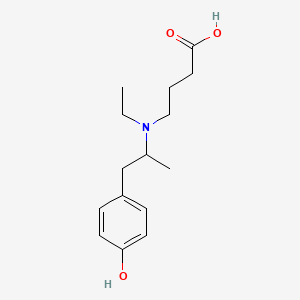

IUPAC Name |

4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTCBAFIXOMULT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661899 |

Source

|

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586357-02-0 |

Source

|

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to O-Desmethyl Mebeverine Acid: The Principal Active Metabolite of Mebeverine

This guide provides a comprehensive technical overview of O-Desmethyl Mebeverine Acid, a key metabolite of the musculotropic antispasmodic drug, Mebeverine. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, metabolic pathways, pharmacological activity, and analytical methodologies pertinent to this compound. The content is structured to provide not just data, but also the scientific reasoning behind the experimental approaches discussed, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of a Metabolite

In the study of pharmacokinetics, it is often the metabolites of a parent drug that are responsible for its therapeutic effects and overall pharmacological profile. O-Desmethyl Mebeverine Acid is a prime example of such a pivotal metabolite. Following oral administration, Mebeverine undergoes rapid and extensive first-pass metabolism, resulting in negligible systemic concentrations of the parent drug.[1] Instead, it is the metabolites, principally O-Desmethyl Mebeverine Acid, that are found in significant concentrations in plasma and are believed to contribute significantly to the therapeutic action of Mebeverine.[2][3] This makes a thorough understanding of O-Desmethyl Mebeverine Acid essential for any research or development involving Mebeverine.

Chemical Identity and Physicochemical Properties

O-Desmethyl Mebeverine Acid is the product of sequential hydrolysis and O-demethylation of Mebeverine.[2] Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | [4][5] |

| Synonyms | Desmethyl Mebeverine Acid, Mebeverine metabolite O-desmethyl Mebeverine acid | [2][5] |

| CAS Number | 586357-02-0 | [5] |

| Molecular Formula | C₁₅H₂₃NO₃ | [2][5] |

| Molecular Weight | 265.35 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [6] |

| Storage Temperature | -20°C | [7] |

Metabolic Pathway and Synthesis

The biotransformation of Mebeverine to O-Desmethyl Mebeverine Acid is a multi-step process primarily occurring in the liver.[2] This metabolic cascade is a critical determinant of the drug's pharmacokinetic profile.

In Vivo Biotransformation

The metabolic journey from Mebeverine to its active metabolite involves three key enzymatic steps:

-

Ester Hydrolysis: Mebeverine, an ester, is rapidly hydrolyzed by esterases, cleaving it into Mebeverine alcohol and veratric acid.[2] This is the initial and most rapid step in its metabolism.

-

Oxidation: The resulting Mebeverine alcohol undergoes oxidation to form Mebeverine acid.

-

O-Demethylation: Finally, Mebeverine acid is demethylated by cytochrome P450 enzymes in the liver to yield O-Desmethyl Mebeverine Acid.[2]

This metabolic pathway is illustrated in the diagram below:

Caption: Metabolic conversion of Mebeverine to O-Desmethyl Mebeverine Acid.

Chemical Synthesis

For research and use as a reference standard, O-Desmethyl Mebeverine Acid is typically synthesized. The most common laboratory synthesis mirrors the metabolic pathway, starting with the hydrolysis of a suitable precursor. While detailed proprietary methods are not publicly available, a general approach involves the hydrolysis of the corresponding methyl ester precursor under acidic or basic conditions.

Pharmacology and Mechanism of Action

O-Desmethyl Mebeverine Acid is believed to be a major contributor to the antispasmodic effects of Mebeverine.[2][4] Its mechanism of action is centered on the direct relaxation of gastrointestinal smooth muscle.

This is achieved through the blockade of ion channels on myocyte membranes, specifically:

-

Fast sodium channels

-

Slow calcium channels

By inhibiting these channels, O-Desmethyl Mebeverine Acid reduces the influx of ions necessary for muscle contraction, leading to smooth muscle relaxation and relief from spasms.[4] It is important to note that this action is musculotropic, meaning it acts directly on the muscle tissue rather than through the autonomic nervous system. This localized action minimizes the systemic anticholinergic side effects often associated with other antispasmodic agents.[8]

Pharmacokinetics

The pharmacokinetic profile of O-Desmethyl Mebeverine Acid is of significant interest as it represents the systemic exposure to the active moiety of Mebeverine. In human subjects, following oral administration of Mebeverine, O-Desmethyl Mebeverine Acid exhibits substantial systemic exposure.[4]

Key pharmacokinetic parameters in humans are summarized below:

| Parameter | Value (mean ± SD) | Source(s) |

| Cmax | 291.81 ± 125.92 ng/mL | [4] |

| Tmax | 3.19 ± 1.48 hours | [4] |

| AUC | 2191.85 ± 542.94 ng·h/mL | [4] |

The relatively long half-life of O-Desmethyl Mebeverine Acid compared to the rapid clearance of the parent drug allows for sustained therapeutic effects.[4]

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of O-Desmethyl Mebeverine Acid in biological samples, particularly plasma, is crucial for pharmacokinetic and metabolic studies. The gold-standard technique for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][10]

Rationale for HPLC-MS/MS

The choice of HPLC-MS/MS is dictated by the need for high sensitivity and selectivity. Biological matrices like plasma are complex, containing numerous endogenous compounds that can interfere with analysis. HPLC provides the necessary chromatographic separation, while tandem mass spectrometry offers highly selective and sensitive detection, allowing for accurate quantification even at low concentrations.

Experimental Protocol: HPLC-MS/MS Analysis

The following is a representative protocol synthesized from published methods for the quantification of O-Desmethyl Mebeverine Acid in human plasma.[9][10][11]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 400 µL of a precipitating agent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte like O-Desmethyl Mebeverine Acid-d5).[12][10]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for injection into the HPLC system.

2. Chromatographic Conditions:

-

HPLC System: A UPLC or HPLC system capable of delivering reproducible gradients.

-

Column: A reversed-phase C8 or C18 column is typically used (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm).[9][11]

-

Mobile Phase A: An aqueous solution with a modifier, such as 0.1% formic acid in water.

-

Mobile Phase B: An organic solvent with a modifier, such as 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient program is employed to ensure the separation of the analyte from other plasma components and metabolites. The gradient typically starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: A small injection volume (e.g., 5 µL) is used.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its ability to perform Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode. Negative ion mode has been reported to be effective.[10]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. These transitions are highly specific and are determined by infusing a standard solution of the analyte into the mass spectrometer.

-

Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, recovery, and stability.[9]

The workflow for this analytical protocol is visualized below:

Sources

- 1. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Desmethyl Mebeverine Acid [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medsafe.govt.nz [medsafe.govt.nz]

- 9. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mathewsopenaccess.com [mathewsopenaccess.com]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of the O-Desmethyl Mebeverine Acid Reference Standard

Executive Summary

O-Desmethyl Mebeverine Acid is a principal metabolite of the widely prescribed antispasmodic drug, Mebeverine. The accurate quantification of this metabolite in biological matrices is fundamental to pharmacokinetic (PK) and drug metabolism (DMPK) studies. This necessitates the availability of a highly pure, chemically synthesized reference standard.[1][2] This guide provides a comprehensive, scientifically-grounded methodology for the multi-step synthesis of O-Desmethyl Mebeverine Acid, designed for researchers, medicinal chemists, and drug development professionals. The described synthetic pathway is logical, employs well-established chemical transformations, and prioritizes efficiency and control. We detail a three-step sequence beginning with the reductive amination of 4-hydroxyphenylacetone, followed by N-alkylation, and concluding with ester hydrolysis. Each stage is elucidated with causal explanations for procedural choices, detailed experimental protocols, and guidance on purification and analytical characterization to ensure the final compound meets the stringent purity requirements for a reference standard.

Introduction

Mebeverine: The Parent Drug

Mebeverine is a musculotropic antispasmodic agent that exerts a direct relaxing effect on the smooth muscle of the gastrointestinal tract.[3][4] It is clinically employed to alleviate symptoms associated with irritable bowel syndrome (IBS) and other conditions involving intestinal spasms. Unlike traditional anticholinergic agents, its action is primarily localized to the gut, thereby minimizing systemic side effects.[3]

The Metabolic Fate of Mebeverine

Upon oral administration, mebeverine is rapidly and completely absorbed and metabolized. The parent drug is virtually undetectable in plasma.[5] The primary metabolic pathway is initiated by esterase-catalyzed hydrolysis, cleaving the molecule into mebeverine alcohol and veratric acid.[6][7] The alcohol moiety subsequently undergoes O-demethylation of its para-methoxy group to form 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol.[7] Further oxidation of the alcohol functional group yields the corresponding carboxylic acid, O-Desmethyl Mebeverine Acid (formally named 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid), which is a major circulating metabolite.[5][8]

The Critical Role of a Synthetic Reference Standard

In drug development and clinical pharmacology, the quantitative analysis of drug metabolites is non-negotiable for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Synthetic reference standards of high purity are indispensable for:

-

Method Validation: Establishing the accuracy, precision, and linearity of analytical methods (e.g., LC-MS/MS).

-

Accurate Quantification: Serving as a calibrator to determine the exact concentration of the metabolite in biological samples.[9]

-

Pharmacokinetic Modeling: Providing crucial data for building accurate PK models.

-

Toxicology Studies: Enabling the synthesis of sufficient quantities of the metabolite to assess its potential toxicity.

Given that metabolites are often not commercially available, custom synthesis is a critical step in the research and development pipeline.[1][10]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of O-Desmethyl Mebeverine Acid (Compound 4 ) is best approached through a convergent strategy that builds the molecule from readily available precursors.

Target Molecule: O-Desmethyl Mebeverine Acid (4 )

Our retrosynthetic analysis identifies two key bond disconnections:

-

Final Saponification: The target carboxylic acid can be formed from its corresponding ethyl ester.

-

N-Alkylation: The tertiary amine can be constructed via alkylation of a secondary amine precursor (2 ) with an appropriate 4-carbon electrophile, ethyl 4-bromobutanoate (3 ).

-

Reductive Amination: The secondary amine (2 ) is accessible through the reductive amination of 4-hydroxyphenylacetone (1 ) with ethylamine. This approach is superior to direct alkylation of amines with alkyl halides, which often suffers from poor selectivity and over-alkylation.[11][12]

This leads to a robust three-step forward synthesis.

Synthesis Pathway and Experimental Protocols

The overall forward synthesis is depicted below. Each step is followed by a detailed, self-validating experimental protocol.

Step 3.1: Reductive Amination of 4-Hydroxyphenylacetone

Principle and Rationale: This step forms the core secondary amine structure. Reductive amination is a highly efficient method for C-N bond formation.[13] The reaction proceeds via the initial formation of an iminium ion intermediate between 4-hydroxyphenylacetone and ethylamine, which is then reduced in situ. We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective hydride source, capable of reducing the iminium ion much faster than the starting ketone, thereby minimizing side reactions such as the reduction of the ketone to an alcohol.[11]

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxyphenylacetone (1 ) (1.0 eq). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Amine Addition: Add a solution of ethylamine (2.0 M in THF, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-ethyl-1-(4-hydroxyphenyl)propan-2-amine (2 ), which can often be used in the next step without further purification.

Step 3.2: N-Alkylation with Ethyl 4-Bromobutanoate

Principle and Rationale: This step introduces the butanoic acid moiety. The secondary amine (2 ) acts as a nucleophile, displacing the bromide from ethyl 4-bromobutanoate (3 ) in a standard S₂ reaction.[14] A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for this type of transformation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add the crude secondary amine (2 ) (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (2.5 eq), and a catalytic amount of potassium iodide (KI) (0.1 eq) to facilitate the reaction.

-

Solvent and Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by the dropwise addition of ethyl 4-bromobutanoate (3 ) (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and stir for 16-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the secondary amine starting material.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure ethyl ester intermediate.

Step 3.3: Saponification to O-Desmethyl Mebeverine Acid

Principle and Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is employed because it is an irreversible process.[15][16] The hydroxide ion attacks the electrophilic carbonyl carbon, and subsequent collapse of the tetrahedral intermediate expels the ethoxide leaving group. The reaction is driven to completion because the final step is an acid-base reaction between the carboxylic acid and the base, forming a carboxylate salt.[17] A final acidification step is required to protonate the carboxylate and yield the desired product.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ethyl ester from the previous step (1.0 eq) in a mixture of methanol or ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours.

-

Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until all the starting ester has been consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify the solution to a pH of approximately 5-6 using 1 M hydrochloric acid (HCl). This is the isoelectric point for many aminocarboxylic acids, where they have minimum solubility, causing the product to precipitate.[18]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum to yield the final compound, O-Desmethyl Mebeverine Acid (4 ), as a solid.

-

Purification and Characterization

4.1 Purification: For use as a reference standard, the final product must be of the highest possible purity (>98%). If the product isolated after precipitation is not sufficiently pure, recrystallization is the preferred method. A solvent system such as aqueous ethanol or aqueous isopropanol can be effective for purifying aminocarboxylic acids.[19]

4.2 Characterization: The identity and purity of the synthesized O-Desmethyl Mebeverine Acid must be unequivocally confirmed using a suite of analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons of the para-substituted benzene ring, the characteristic multiplets of the ethyl and propyl chains, and the methylene groups of the butanoic acid moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

MS (Mass Spectrometry): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion for C₁₅H₂₃NO₃ would be approximately m/z 266.17.[8]

-

HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound. A purity level of ≥98% is typically required for a reference standard.[20]

Data Summary Table

| Parameter | Expected Value |

| Chemical Formula | C₁₅H₂₃NO₃ |

| Molecular Weight | 265.35 g/mol [8] |

| Appearance | White to off-white solid[20] |

| Overall Yield (Typical) | 40-60% |

| Purity (by HPLC) | ≥98% |

| Storage Conditions | 2-8°C, keep dry |

Safety and Handling

Standard laboratory safety practices should be strictly followed. All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

-

4-Hydroxyphenylacetone: Irritant.

-

Sodium Triacetoxyborohydride: Water-reactive. Handle under an inert atmosphere.

-

Ethyl 4-bromobutanoate: Lachrymator and irritant.

-

Sodium Hydroxide/Hydrochloric Acid: Corrosive. Handle with extreme care.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a robust and logical three-step synthesis for the preparation of the O-Desmethyl Mebeverine Acid reference standard. By employing well-understood reactions such as reductive amination, N-alkylation, and saponification, this protocol provides a reliable pathway for obtaining high-purity material essential for drug metabolism and pharmacokinetic research. The detailed procedural steps, coupled with explanations of the underlying chemical principles and necessary analytical validations, equip researchers with the knowledge to confidently produce this critical analytical standard.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Metabolite Standards Synthesis Center | RTI [rti.org]

- 3. medicines.org.uk [medicines.org.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tlcstandards.com [tlcstandards.com]

- 10. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amine alkylation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. diaion.com [diaion.com]

- 19. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Mebeverine to O-Desmethyl Mebeverine Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, undergoes rapid and extensive metabolism, with O-Desmethyl Mebeverine Acid being a significant metabolite. Understanding the in vitro transformation of mebeverine is crucial for elucidating its pharmacokinetic profile and potential drug-drug interactions. This guide provides a comprehensive overview of the metabolic pathway leading to O-Desmethyl Mebeverine Acid, detailed experimental protocols for its investigation, and the analytical techniques required for its characterization and quantification. By integrating established methodologies with mechanistic insights, this document serves as a technical resource for scientists engaged in drug metabolism research.

Introduction: The Clinical and Metabolic Landscape of Mebeverine

Mebeverine is primarily prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[1][2] Its therapeutic action is attributed to a direct relaxant effect on the smooth muscle of the gastrointestinal tract.[3] However, mebeverine is characterized by its instability and rapid metabolism, leading to negligible circulating concentrations of the parent drug after oral administration.[1][2][4] The initial and pivotal step in its metabolic cascade is the rapid hydrolysis by esterases.[2][4]

This initial hydrolysis cleaves mebeverine into mebeverine alcohol and veratric acid.[1][2][5][6][7][8] Mebeverine alcohol then serves as the precursor for a series of subsequent metabolic transformations, including oxidation and demethylation.[1][5] One of the key pathways involves the oxidation of mebeverine alcohol to mebeverine acid, which is then O-demethylated to form O-Desmethyl Mebeverine Acid.[5] This final metabolite, along with mebeverine acid, constitutes the major circulating metabolites of mebeverine in humans.[3][6]

The formation of O-Desmethyl Mebeverine Acid involves Phase I metabolic reactions, specifically O-demethylation, which is typically catalyzed by Cytochrome P450 (CYP) enzymes.[5] The CYP superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all drugs.[9]

The Metabolic Pathway: From Mebeverine to O-Desmethyl Mebeverine Acid

The biotransformation of mebeverine to O-Desmethyl Mebeverine Acid is a multi-step process. The following diagram illustrates the key enzymatic reactions involved in this pathway.

Caption: Metabolic pathway of Mebeverine to O-Desmethyl Mebeverine Acid.

Experimental Workflow for In Vitro Metabolism Studies

Investigating the in vitro metabolism of mebeverine requires a systematic approach, from the selection of the appropriate biological matrix to the final analytical determination of the metabolites. The following workflow outlines the key stages of a typical study.

Caption: General workflow for in vitro drug metabolism studies.

Selection and Preparation of the In Vitro Test System

The choice of the in vitro system is critical for accurately modeling the metabolic environment. For studying the CYP-mediated O-demethylation of mebeverine acid, human liver microsomes are a highly relevant and commonly used system.[10]

Protocol: Preparation of Human Liver Microsomes Incubation

-

Thawing: Rapidly thaw cryopreserved human liver microsomes in a 37°C water bath.

-

Dilution: Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with a suitable buffer, such as 0.1 M phosphate buffer (pH 7.4).[10] Keep the microsomal suspension on ice.

-

Cofactor Preparation: Prepare a fresh solution of the NADPH-regenerating system. A common formulation includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the reaction buffer.

Rationale: Liver microsomes are rich in CYP enzymes, the primary catalysts for Phase I reactions like O-demethylation.[11][12][13][14] The NADPH-regenerating system provides the necessary reducing equivalents for CYP enzyme activity.

Incubation Conditions

The incubation step is where the enzymatic reaction takes place. Careful control of parameters such as substrate concentration, incubation time, and temperature is essential for obtaining reliable and reproducible data.

Protocol: Mebeverine Acid Incubation with Human Liver Microsomes

-

Pre-incubation: In a microcentrifuge tube, combine the diluted human liver microsomes, mebeverine acid (the substrate), and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, typically in a 2:1 or 3:1 volume ratio to the incubation mixture.[3] This step also serves to precipitate the microsomal proteins.

-

Control Incubations:

-

No Cofactor Control: Replace the NADPH-regenerating system with buffer to assess non-enzymatic degradation.

-

No Substrate Control: Omit mebeverine acid to identify any interfering peaks from the biological matrix.

-

No Microsome Control: Replace the microsomal suspension with buffer to evaluate the stability of the substrate in the incubation medium.

-

Rationale: A time-course experiment is crucial for determining the initial rate of metabolite formation. The termination step is critical to halt the enzymatic reaction and preserve the metabolite profile at each time point. Controls are essential to ensure that the observed formation of O-Desmethyl Mebeverine Acid is indeed a result of CYP-mediated metabolism.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[3][15]

Sample Preparation

Following reaction termination, the samples must be prepared for LC-MS/MS analysis.

Protocol: Sample Preparation for LC-MS/MS Analysis

-

Centrifugation: Centrifuge the terminated incubation samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Internal Standard: Add an internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., 2H5-desmethylmebeverine acid), to all samples, calibration standards, and quality control samples.[15]

-

Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase to enhance sensitivity.

Rationale: Protein precipitation is a simple and effective method for removing the bulk of the protein content, which can interfere with the chromatographic separation and ionize poorly.[3] The use of an internal standard is crucial for correcting for variations in sample processing and instrument response.

LC-MS/MS Instrumentation and Conditions

The specific parameters for the LC-MS/MS system will need to be optimized for the analytes of interest.

| Parameter | Typical Condition | Rationale |

| Chromatographic Column | C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm)[15] | Provides good retention and separation of mebeverine and its metabolites. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[3] | Allows for the efficient elution of compounds with varying polarities. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. | Mebeverine and its metabolites contain basic nitrogen atoms that are readily protonated. |

| Mass Spectrometry | Triple quadrupole mass spectrometer. | Enables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Specific precursor-to-product ion transitions for mebeverine acid, O-Desmethyl Mebeverine Acid, and the internal standard. | Provides specificity and minimizes interference from other components in the sample. |

Table 1: Typical LC-MS/MS parameters for the analysis of mebeverine metabolites.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the rate of formation of O-Desmethyl Mebeverine Acid.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

-

Quantification: The concentrations of O-Desmethyl Mebeverine Acid in the incubation samples are determined from the calibration curve.

-

Metabolite Formation Rate: The rate of metabolite formation is calculated from the linear portion of the concentration-time plot and is typically expressed as pmol/min/mg of microsomal protein.

Concluding Remarks

The in vitro investigation of mebeverine metabolism, particularly the formation of O-Desmethyl Mebeverine Acid, provides invaluable insights into its pharmacokinetic behavior. The methodologies outlined in this guide, from the selection of the appropriate biological system to the application of sensitive analytical techniques, represent a robust framework for such studies. A thorough understanding of these metabolic pathways is essential for drug development professionals to predict potential drug-drug interactions, understand inter-individual variability in drug response, and ultimately ensure the safe and effective use of mebeverine.

References

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100871. [Link]

-

Chaudhary, A., & Garg, S. (2019). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Journal of Pharmaceutical Sciences, 108(1), 74-87. [Link]

-

Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]

-

Khokhlov, A. L., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010. [Link]

-

Elliott, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 91-97. [Link]

-

Dickinson, R. G., et al. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 80(10), 952-957. [Link]

-

Elliott, S. (2011). Investigative Implications of the Instability and Metabolism of Mebeverine. In M. D. Cole & B. T. Heaton (Eds.), Bioanalysis of Professional Drugs (pp. 149-162). Humana Press. [Link]

-

Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]

-

Kraemer, T., et al. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Drug Metabolism and Disposition, 28(3), 339-347. [Link]

-

Kristinsson, J., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [Link]

-

Al-Deeb, O. A., et al. (2011). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Iranian Journal of Pharmaceutical Research, 10(2), 291-298. [Link]

-

van de Kerkhof, E. G., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 658-675. [Link]

-

Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

-

Charles River Laboratories. (n.d.). CYP450 Assays. Retrieved from [Link]

-

Agins, A. P. (2013). Making Sense of Cytochrome P450. PRN Continuing Education. [Link]

-

Prejbeanu, I. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(3), 1735. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. mathewsopenaccess.com [mathewsopenaccess.com]

- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Desmethyl Mebeverine Acid [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. criver.com [criver.com]

- 13. cdn.ymaws.com [cdn.ymaws.com]

- 14. mdpi.com [mdpi.com]

- 15. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethyl Mebeverine Acid CAS number and molecular weight

An In-Depth Technical Guide to O-Desmethyl Mebeverine Acid

Authored by: Gemini, Senior Application Scientist

Introduction

O-Desmethyl Mebeverine Acid, also known by its systematic IUPAC name 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid, is a principal active metabolite of the musculotropic antispasmodic drug, Mebeverine.[1][2][3] Mebeverine is clinically utilized for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms by acting directly on the smooth muscles of the gut.[4] The parent drug, mebeverine, is an ester that undergoes rapid and extensive metabolism following oral administration, making it virtually undetectable in plasma.[5][6] Consequently, the quantification of its metabolites, particularly O-Desmethyl Mebeverine Acid (often abbreviated as DMAC), is crucial for pharmacokinetic and bioequivalence studies.[7] This guide provides a comprehensive overview of the fundamental properties, metabolic formation, and analytical quantification of O-Desmethyl Mebeverine Acid for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental identifiers and physical characteristics of O-Desmethyl Mebeverine Acid are summarized below. This data is essential for substance identification, analytical standard preparation, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 586357-02-0 | [2][3] |

| Molecular Formula | C₁₅H₂₃NO₃ | [1][2] |

| Molecular Weight | 265.35 g/mol | [1][][9][10] |

| IUPAC Name | 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid | [2][10][11] |

| Synonyms | DMAC, O-Desmethylmebeverine acid | [1][12][9] |

| Solubility | Slightly soluble in DMSO and Methanol (with sonication) | [2] |

| Storage | Store as a solid at -20°C for long-term stability (≥ 4 years) | [2] |

Metabolic Pathway and Formation

O-Desmethyl Mebeverine Acid is not administered directly but is formed in the body through a multi-step biotransformation of the parent drug, mebeverine. Understanding this pathway is critical for interpreting pharmacokinetic data.

-

Ester Hydrolysis : The metabolic cascade begins with the rapid hydrolysis of mebeverine, an ester, by ubiquitous esterase enzymes. This initial cleavage yields two primary metabolites: Veratric Acid and Mebeverine Alcohol.[4][5][6][13] This reaction is so efficient that mebeverine itself has a very short biological half-life.[6][7]

-

Oxidation : Following its formation, Mebeverine Alcohol undergoes further metabolism. It is oxidized to form the corresponding carboxylic acid, known as Mebeverine Acid (MAC).[10][14]

-

O-Demethylation : The final step in the formation of O-Desmethyl Mebeverine Acid is the O-demethylation of Mebeverine Acid.[10] This reaction, typically catalyzed by cytochrome P450 enzymes in the liver, removes a methyl group from the methoxy substituent on the aromatic ring, resulting in the formation of O-Desmethyl Mebeverine Acid (DMAC), the main metabolite found in plasma.[12][10]

The metabolic conversion of mebeverine is illustrated in the diagram below.

Caption: Metabolic pathway of Mebeverine to O-Desmethyl Mebeverine Acid.

Pharmacokinetic Profile

As the primary circulating metabolite, the pharmacokinetic parameters of O-Desmethyl Mebeverine Acid are used as a surrogate for assessing the bioavailability of mebeverine. After oral administration of a 135 mg mebeverine tablet, the steady-state elimination half-life of DMAC is approximately 2.45 hours.[12] The peak plasma concentration (Cmax) is reached at a Tmax of about 1 hour, with a Cmax value of 1670 ng/mL.[12] In another study, after a single oral dose, the Tmax was observed at 3.19 ± 1.48 hours with a Cmax of approximately 291.81 ± 125.92 ng/mL.[10] These data underscore the rapid absorption and metabolism of the parent compound into its active metabolites.

Analytical Methodology: Quantification in Human Plasma

The accurate quantification of O-Desmethyl Mebeverine Acid, along with other key metabolites like Mebeverine Alcohol (MAL) and Mebeverine Acid (MAC), is essential for clinical and research applications. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for this analysis.[15][16]

Experimental Protocol: HPLC-MS/MS Analysis

This protocol outlines a robust method for the simultaneous quantification of mebeverine metabolites in human plasma.[15][16]

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., deuterated O-Desmethyl Mebeverine Acid, ²H₅-DMAC).[15]

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Separation (HPLC)

-

Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm, or equivalent.[15]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: Implement a gradient program to ensure separation of MAL, MAC, and DMAC. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5 µL.

3. Detection (Tandem Mass Spectrometry)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard to ensure selectivity and sensitivity.

The workflow for sample analysis is depicted below.

Caption: Workflow for the quantification of O-Desmethyl Mebeverine Acid in plasma.

This validated method demonstrates high sensitivity, with linear ranges of 5-1000 ng/mL for DMAC, and excellent accuracy and precision, making it suitable for pharmacokinetic studies.[15][16]

Conclusion

O-Desmethyl Mebeverine Acid is a pharmacokinetically relevant and primary metabolite of mebeverine. Its chemical properties, particularly its CAS number (586357-02-0) and molecular weight (265.35 g/mol ), are foundational for its use as a reference standard in analytical chemistry. A thorough understanding of its formation via the metabolic pathway of mebeverine is essential for the design and interpretation of drug metabolism and pharmacokinetic studies. The robust HPLC-MS/MS methodologies developed for its quantification enable precise and reliable measurement in biological matrices, supporting ongoing research and clinical development related to mebeverine and its therapeutic applications.

References

-

Mebeverine. Wikipedia. [Link]

-

The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. PubMed. [Link]

-

MEBEVERINE. New Drug Approvals. [Link]

-

Investigative implications of the instability and metabolism of mebeverine. PubMed. [Link]

-

Investigative Implications of the Instability and Metabolism of Mebeverine. Oxford Academic. [Link]

-

O-Desmethyl Mebeverine Acid | C15H23NO3. PubChem. [Link]

-

Pharmacology of Mebeverine; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

O-Desmethyl Mebeverine Acid | 586357-02-0. SynZeal. [Link]

-

HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. PubMed. [Link]

-

Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology. [Link]

-

Product Information for Mebeverine. Medsafe. [Link]

-

HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]

-

Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). (emc). [Link]

-

Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. PubMed. [Link]

-

The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Open Access Journals. [Link]

-

Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard. Geneesmiddeleninformatiebank. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. theclinivex.com [theclinivex.com]

- 4. youtube.com [youtube.com]

- 5. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy Desmethyl Mebeverine Acid [smolecule.com]

- 11. O-Desmethyl Mebeverine Acid | 586357-02-0 | SynZeal [synzeal.com]

- 12. medicines.org.uk [medicines.org.uk]

- 13. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medsafe.govt.nz [medsafe.govt.nz]

- 15. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

pharmacological activity of O-Desmethyl Mebeverine Acid

An In-Depth Technical Guide to the Pharmacological Activity of O-Desmethyl Mebeverine Acid

Authored by a Senior Application Scientist

Preamble: Beyond the Parent Compound

In the landscape of gastrointestinal therapeutics, the focus often lies squarely on the parent drug administered. However, the journey of a drug within a biological system is one of transformation. For Mebeverine, a widely utilized antispasmodic for Irritable Bowel Syndrome (IBS), the story is incomplete without a thorough investigation of its metabolites.[1][2] This guide shifts the focus to its principal, long-lived metabolite: O-Desmethyl Mebeverine Acid (DMMA) . While the parent drug is virtually undetectable in circulation post-oral administration, DMMA achieves substantial systemic exposure, suggesting it may be a significant contributor to the overall therapeutic effect.[3][4] This document provides a comprehensive overview of the metabolic generation of DMMA, its known pharmacological activities, and a forward-looking guide to its experimental characterization for researchers in drug development.

The Metabolic Genesis of O-Desmethyl Mebeverine Acid

The therapeutic journey of Mebeverine begins with its rapid and extensive metabolism. The parent compound, an ester, is completely hydrolyzed by ubiquitous esterases in the gut wall and liver during its first pass.[4][5] This initial, rapid cleavage yields two primary metabolites: Veratric Acid and Mebeverine Alcohol .[6][7]

The subsequent biotransformation of Mebeverine Alcohol is a critical step leading to the formation of pharmacologically relevant compounds. This pathway involves two key enzymatic processes: oxidation and O-demethylation. The alcohol moiety can be oxidized to form Mebeverine Acid, while O-demethylation of the methoxy group on the phenyl ring of Mebeverine Alcohol yields O-Desmethyl Mebeverine Alcohol.[5][8] The formation of O-Desmethyl Mebeverine Acid (systematic name: 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid) is a result of these sequential metabolic events.[3][9][10]

The significance of this metabolic cascade is underscored by the relative plasma concentrations of the metabolites. Peak plasma concentrations of Mebeverine Acid have been observed to be approximately 1000-fold higher than those of Mebeverine Alcohol, highlighting the efficiency of the oxidation step.[7] DMMA is also a major circulating metabolite, making its intrinsic pharmacological activity a subject of critical importance.[8]

Caption: Metabolic pathway of Mebeverine to its key metabolites.

Pharmacokinetics: Sustained Systemic Exposure

The rationale for investigating DMMA is firmly grounded in its pharmacokinetic profile. Unlike the parent drug, which is transient, DMMA exhibits significant and sustained plasma concentrations in humans following a standard oral dose of Mebeverine. This prolonged presence suggests a potential for sustained therapeutic action.[3]

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax (Peak Plasma Concentration) | 291.81 ± 125.92 | ng/mL | [3] |

| Tmax (Time to Peak Concentration) | 3.19 ± 1.48 | hours | [3] |

| AUC (Area Under the Curve) | 2191.85 ± 542.94 | ng·h/mL | [3] |

| Table 1: Human Pharmacokinetic Parameters of O-Desmethyl Mebeverine Acid following oral administration of Mebeverine. |

The data clearly indicates that DMMA is not a minor, transient byproduct but a major circulating entity. Its longer half-life compared to Mebeverine itself further supports its potential role in the duration of the drug's antispasmodic effect.[3]

Unraveling the Pharmacological Activity of DMMA

The primary mechanism attributed to Mebeverine is its direct musculotropic antispasmodic effect on the smooth muscle of the gastrointestinal tract.[11][12] Emerging evidence suggests that DMMA shares and potentially expands upon this activity.

Core Mechanism: Ion Channel Modulation

The principal proposed mechanism of action for DMMA is the blockade of ion channels within myocyte membranes. It is believed to inhibit both fast sodium channels and slow L-type calcium channels.[3]

-

Sodium Channel Blockade: Inhibition of fast Na+ channels can reduce cellular excitability and may contribute to a local anesthetic effect on the gut wall, helping to alleviate abdominal pain, a key symptom of IBS.

-

Calcium Channel Blockade: By blocking the influx of extracellular Ca2+ through slow channels, DMMA can directly interfere with the excitation-contraction coupling machinery of smooth muscle cells, leading to muscle relaxation and relief from spasms.[2]

This dual-channel inhibition provides a robust basis for its spasmolytic activity, acting directly at the site of pathology without relying on systemic anticholinergic effects, which are often associated with undesirable side effects.[13]

Proposed Experimental Protocols for Pharmacological Characterization

To rigorously define the pharmacological profile of DMMA, a series of targeted in vitro and ex vivo assays are required. The following protocols serve as a guide for researchers aiming to validate and quantify its activity.

Protocol: Ex Vivo Assessment of Spasmolytic Activity in Guinea Pig Ileum

Causality: This assay directly measures the functional consequence of DMMA on smooth muscle contractility. By using an isolated organ bath setup, we can quantify its ability to relax pre-contracted intestinal tissue, providing direct evidence of its spasmolytic efficacy.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Isolate a segment of the terminal ileum and place it in Krebs-Henseleit buffer, continuously aerated with 95% O₂ / 5% CO₂.

-

Clean the ileum segment of adhering mesenteric tissue and cut it into 2-3 cm lengths.

-

-

Organ Bath Setup:

-

Suspend each ileal strip in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.

-

-

Induction of Contraction:

-

Induce a stable, submaximal contraction using a spasmogen such as Carbachol (1 µM) or Potassium Chloride (KCl, 60 mM).

-

-

Application of DMMA:

-

Once a stable contractile plateau is achieved, add DMMA cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-induced contraction.

-

Plot the concentration-response curve and calculate the IC₅₀ (the concentration of DMMA required to produce 50% of the maximal relaxation) using non-linear regression analysis.

-

Caption: Workflow for ex vivo smooth muscle contraction assay.

Protocol: In Vitro Ion Channel Binding & Functional Assays

Causality: To validate the proposed mechanism of ion channel blockade, radioligand binding assays will determine the affinity of DMMA for specific channel subtypes, while patch-clamp electrophysiology will confirm its functional inhibitory effect.

Methodology - Binding Assay (L-type Ca²⁺ Channel):

-

Membrane Preparation: Use membranes prepared from a cell line recombinantly expressing the human Caᵥ1.2 channel (e.g., HEK-293).

-

Assay Conditions: Incubate the cell membranes with a specific radioligand (e.g., [³H]-nitrendipine) in the presence of increasing concentrations of DMMA.

-

Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) by fitting the data to a one-site competition model.

Methodology - Electrophysiology (Sodium Channel):

-

Cell Culture: Use a cell line expressing a relevant voltage-gated sodium channel subtype (e.g., Naᵥ1.7).

-

Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings.

-

Protocol: Hold cells at a negative membrane potential and apply depolarizing voltage steps to elicit sodium currents.

-

Drug Application: Perfuse the cells with a baseline extracellular solution, then apply solutions containing increasing concentrations of DMMA.

-

Data Analysis: Measure the peak sodium current amplitude at each DMMA concentration. Plot the concentration-inhibition curve and determine the IC₅₀.

Conclusion and Future Directions

O-Desmethyl Mebeverine Acid is more than a metabolic byproduct; it is a key circulating entity with significant systemic exposure and a plausible mechanism of action that aligns with the therapeutic goals of Mebeverine. Its longer half-life suggests it may be primarily responsible for the sustained clinical efficacy observed in IBS patients.[3] The experimental protocols outlined in this guide provide a clear roadmap for researchers to definitively characterize its pharmacological profile. A thorough understanding of DMMA is not merely an academic exercise but a crucial step toward optimizing therapies for functional bowel disorders and fully comprehending the clinical pharmacology of one of the most widely used antispasmodics.

References

-

Investigative Implications of the Instability and Metabolism of Mebeverine. (2025, August 9). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Kristinsson, J., Snorradóttir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [Link]

-

Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]

-

WADA Technical Letter – TL02 MEBEVERINE METABOLISM. (2020, December 21). WADA. Retrieved January 6, 2026, from [Link]

-

Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. (2025, August 5). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Mebeverine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

O-Desmethyl Mebeverine Acid. (n.d.). Bertin Bioreagent. Retrieved January 6, 2026, from [Link]

-

Mebeverine Hydrochloride 135mg Film-Coated Tablets. (2019, July 19). Medsafe. Retrieved January 6, 2026, from [Link]

-

Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 6). YouTube. Retrieved January 6, 2026, from [Link]

-

O-Desmethyl Mebeverine Acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Abdullah, G. Z., Abdulkarim, M., et al. (2011). Preparation and in vitro evaluation of mebeverine HCl colon-targeted drug delivery system. Pharmaceutical Development and Technology. [Link]

-

In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2023, February 17). MDPI. Retrieved January 6, 2026, from [Link]

-

Noor, A., et al. (2024, July 29). Pellet formulation and in vitro evaluation of mebeverine HCl. Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Abdullah, G. Z., Abdulkarim, M., et al. (2010). Preparation and in vitro evaluation of mebeverine HCl colon-targeted drug delivery system. Pharmaceutical Development and Technology, 15(4), 331-339. [Link]

-

Preparation and in vitro evaluation of mebeverine HCl colon-targeted drug delivery system. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride). (2019, November 14). Geneesmiddeleninformatiebank. Retrieved January 6, 2026, from [Link]

-

Huisman, M., et al. (1988). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 77(9), 795-797. [Link]

-

Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives. (2024, October 12). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

Sources

- 1. Mebeverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Desmethyl Mebeverine Acid [smolecule.com]

- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wada-ama.org [wada-ama.org]

- 9. O-Desmethyl Mebeverine Acid - Allergy - CAT N°: 35523 [bertin-bioreagent.com]

- 10. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mebeverine - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. medsafe.govt.nz [medsafe.govt.nz]

An In-depth Technical Guide to the Mechanism of Action of O-Desmethyl Mebeverine Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

O-Desmethyl Mebeverine Acid, the principal active metabolite of the antispasmodic drug mebeverine, exerts its therapeutic effect through a direct, musculotropic action on gastrointestinal smooth muscle. This guide elucidates the core mechanism, which is centered on a multi-ion channel blockade. By inhibiting voltage-gated sodium and calcium channels on the myocyte membrane, O-Desmethyl Mebeverine Acid effectively reduces smooth muscle cell excitability and uncouples the electrical stimuli from the mechanical contractile response. This dual-action pathway provides a potent and sustained relaxation of the gut wall, alleviating the symptoms of abdominal cramping and spasm characteristic of Irritable Bowel Syndrome (IBS). This document provides a detailed examination of the molecular targets, the resultant signaling cascade, and the standard experimental methodologies employed to validate these mechanisms.

Introduction: From Prodrug to Primary Effector

Mebeverine has long been a cornerstone in the symptomatic treatment of Irritable Bowel Syndrome (IBS) and related gastrointestinal functional disorders.[1][2] It is administered as a prodrug that undergoes rapid and complete metabolism following oral administration.[3] The initial metabolic step involves hydrolysis by esterases, cleaving mebeverine into veratric acid and mebeverine alcohol.[3][4] The mebeverine alcohol moiety is subsequently O-demethylated to form O-Desmethyl Mebeverine Acid (also known as DMAC or Desmethylmebeverine).[4]

Crucially, DMAC is the main metabolite detected in plasma and is considered the primary carrier of the therapeutic activity.[3] It possesses a longer pharmacokinetic half-life than its parent compound, ensuring a sustained antispasmodic effect.[5] Understanding the precise mechanism of action of DMAC is therefore fundamental to comprehending the clinical efficacy of mebeverine. This guide offers a detailed exploration of this mechanism, grounded in established principles of smooth muscle physiology and pharmacological validation.

Part 1: The Core Mechanism of Action: A Dual Ion Channel Blockade

The contractility of gastrointestinal smooth muscle is fundamentally governed by the flow of ions across the myocyte membrane, which dictates the cell's membrane potential and intracellular calcium concentration. O-Desmethyl Mebeverine Acid exerts its relaxant effect by directly interfering with this process through the blockade of two critical types of ion channels.[5][6]

The Principle of Smooth Muscle Excitation-Contraction Coupling

Spontaneous electrical activity, known as "slow waves," continuously occurs in gastrointestinal smooth muscle. When a slow wave depolarizes the cell membrane to a threshold potential, voltage-gated ion channels open, leading to an action potential. The influx of sodium ions (Na+) contributes to the rapid upstroke of this action potential, further depolarizing the cell. This depolarization activates L-type voltage-gated calcium channels (CaV1.2), allowing an influx of extracellular calcium ions (Ca2+). This Ca2+ influx is the critical trigger for contraction, as it binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and the initiation of the cross-bridge cycle (contraction).

Molecular Targets of O-Desmethyl Mebeverine Acid

O-Desmethyl Mebeverine Acid's efficacy stems from its ability to simultaneously inhibit two key players in this cascade:

-

Blockade of Fast Voltage-Gated Sodium Channels: By blocking Na+ channels, the compound raises the threshold required for firing an action potential.[5][7] This reduces the overall excitability of the smooth muscle cell, making it less likely to contract in response to neural or chemical stimuli. This action also contributes a local anesthetic-like effect, dampening the sensitivity of gut muscles.[7]

-

Blockade of L-Type Voltage-Gated Calcium Channels: This is the most critical action for preventing contraction. By directly inhibiting the influx of extracellular Ca2+ through L-type channels, O-Desmethyl Mebeverine Acid effectively uncouples membrane depolarization from the mechanical contractile machinery.[5][8] Even if an action potential is generated, the blunted Ca2+ influx results in a significantly weaker or absent contractile response.

This dual blockade provides a powerful and synergistic mechanism for inducing smooth muscle relaxation and alleviating spasms.

Signaling Pathway Visualization

The following diagram illustrates the points of inhibition by O-Desmethyl Mebeverine Acid in the smooth muscle excitation-contraction pathway.

Part 2: Experimental Validation and Methodologies

The mechanistic claims described above are substantiated through specific, well-established laboratory techniques. As a self-validating system, findings from electrophysiological studies at the cellular level should directly correlate with functional outcomes observed at the tissue level.

Methodology 1: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure and quantify the inhibitory effect of O-Desmethyl Mebeverine Acid on sodium and calcium currents in isolated single gastrointestinal smooth muscle cells (myocytes).

-

Rationale: This technique provides definitive proof of direct ion channel blockade and allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC₅₀). It is the gold standard for characterizing a compound's interaction with ion channels.

-

Cell Isolation:

-

Harvest smooth muscle tissue (e.g., from guinea pig or mouse colon).

-

Mince the tissue and incubate in a low-Ca2+ physiological salt solution containing enzymes like collagenase and papain to digest the extracellular matrix.

-

Gently triturate the tissue to release single, relaxed myocytes.

-

Store the isolated cells in a low-Ca2+ solution at 4°C for use within 8 hours.

-

-

Recording Configuration:

-

Transfer an aliquot of cells to a recording chamber on the stage of an inverted microscope.

-

Use a glass micropipette (electrode) with a tip diameter of ~1-2 µm, filled with an appropriate intracellular solution.

-

Establish a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

-

Isolating Specific Currents:

-

To measure Na+ currents: Use an intracellular solution low in Cl- and an extracellular solution containing blockers for K+ and Ca2+ channels (e.g., TEA, 4-AP, CdCl₂).

-

To measure L-type Ca2+ currents: Use an intracellular solution with Cs+ to replace K+ (blocking K+ channels from the inside) and an extracellular solution containing Ba2+ as the charge carrier (which passes through Ca2+ channels but blocks K+ channels) and K+ channel blockers.

-

-

Voltage Protocol & Data Acquisition:

-

Hold the cell membrane at a negative potential (e.g., -80 mV) where channels are closed.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV) to elicit inward Na+ or Ca2+ currents.

-

Record the peak current amplitude at each voltage step before (control) and after perfusion of the chamber with varying concentrations of O-Desmethyl Mebeverine Acid.

-

-

Data Analysis:

-

Plot the percentage inhibition of the peak current against the log concentration of the compound.

-

Fit the data to a Hill equation to determine the IC₅₀ value.

-

Methodology 2: Organ Bath Muscle Strip Contractility Assay

-

Objective: To assess the functional consequence of ion channel blockade by measuring the relaxant effect of O-Desmethyl Mebeverine Acid on pre-contracted strips of intestinal smooth muscle.

-

Rationale: This ex vivo method bridges the gap between cellular effects and tissue-level physiology. It validates that the observed channel blockade translates into a tangible reduction in muscle force, which is the desired therapeutic outcome.

Data Presentation

Quantitative data from these experiments are crucial for comparing the potency of different compounds. The results are typically summarized in a table.

| Parameter | O-Desmethyl Mebeverine Acid | Verapamil (Ca2+ Blocker Control) |

| IC₅₀ on L-type Ca2+ Current (µM) | Hypothetical Value: 5.2 | Literature Value: ~1.0 |

| IC₅₀ on Fast Na+ Current (µM) | Hypothetical Value: 8.9 | Literature Value: >100 |

| EC₅₀ for Relaxation of KCl-induced Contraction (µM) | Hypothetical Value: 6.5 | Literature Value: ~1.5 |

| Note: Values are hypothetical for illustrative purposes and would be determined experimentally. |

Conclusion

The therapeutic action of mebeverine is primarily driven by its active metabolite, O-Desmethyl Mebeverine Acid. Its mechanism is not systemic or anticholinergic but is a direct, targeted action on the smooth muscle cells of the gastrointestinal tract. By physically blocking fast sodium and L-type calcium ion channels, O-Desmethyl Mebeverine Acid reduces myocyte excitability and directly inhibits the primary trigger for contraction. This dual-inhibition strategy ensures a potent and effective relaxation of intestinal muscle, providing a clear molecular basis for its clinical efficacy in relieving the painful spasms associated with Irritable Bowel Syndrome. The experimental protocols detailed herein represent the standard, validated approaches used to confirm this mechanism of action.

References

- Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.

- Buy Desmethyl Mebeverine Acid. (n.d.). BenchChem.

- The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. (1994). PubMed.

- O-desmethyl Mebeverine acid (Mebeverine metabolite O-desmethyl Mebeverine acid). (n.d.). MedChemExpress.

- Mebeverine. (n.d.). Wikipedia.

- Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). (n.d.). emc.

- Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. (2019). Periodico Tche Quimica.

- Mebeverine metabolite O-desmethyl Mebeverine acid. (n.d.). Taiclone.

- O-Desmethyl Mebeverine Acid. (n.d.). Bertin Bioreagent.

- Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride). (2019).

- Mebeverine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.

- O-Desmethyl Mebeverine Acid. (n.d.). PubChem.

- What is the mechanism of Mebeverine Hydrochloride? (2024).

- Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Deriv

- About mebeverine. (2023). NHS.

- A Comparative Guide to Alverine Citrate and Mebeverine for Smooth Muscle Relax

Sources

- 1. Mebeverine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. About mebeverine - NHS [nhs.uk]

- 3. medicines.org.uk [medicines.org.uk]

- 4. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Desmethyl Mebeverine Acid [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 8. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and identification of mebeverine metabolites

An In-Depth Technical Guide to the Discovery and Identification of Mebeverine Metabolites

Foreword

Mebeverine, a musculotropic antispasmodic agent, has been a cornerstone in the management of irritable bowel syndrome (IBS) for decades. Its efficacy is predicated on its direct relaxant effect on the smooth muscle of the gastrointestinal tract. However, the parent compound is a pharmacological phantom in systemic circulation. Following oral administration, mebeverine undergoes such rapid and extensive metabolism that the parent drug is practically undetectable in blood plasma.[1] This characteristic presents a significant challenge and a compelling area of study for researchers in drug metabolism and pharmacokinetics (DMPK). Understanding the metabolic fate of mebeverine is not merely an academic exercise; it is critical for establishing reliable biomarkers of exposure, comprehending its pharmacokinetic profile, and ensuring accurate bioequivalence studies.[2]